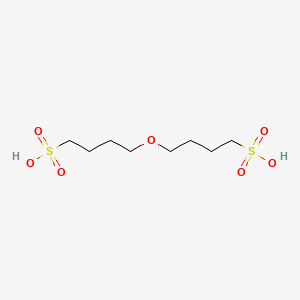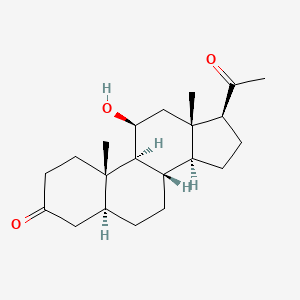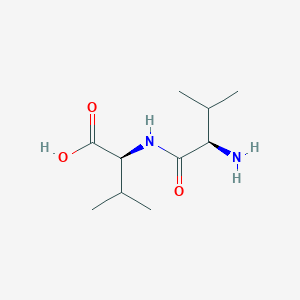
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the hydroboration of pyrrole with borane reagents, followed by oxidation to yield the boronic acid . Another approach involves the use of pinacol boronic esters, which are stable intermediates that can be converted to the desired boronic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the hydroboration-oxidation sequence. This method is favored for its efficiency and the high yield of the desired product. The use of pinacol boronic esters is also common in industrial settings due to their stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, hydrocarbons, and various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism by which (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of boron-carbon bonds, which are crucial in cross-coupling reactions. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds . This mechanism is central to its role in Suzuki-Miyaura coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-containing compounds: Share similar heterocyclic structures and are used in various chemical and biological applications.
Pinacol boronic esters: Used as intermediates in the synthesis of boronic acids.
Pyrazole derivatives: Exhibit similar reactivity and are used in medicinal chemistry.
Uniqueness
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability of the pyrrole ring. This combination makes it particularly valuable in cross-coupling reactions and other synthetic applications .
Eigenschaften
Molekularformel |
C4H8BNO2 |
|---|---|
Molekulargewicht |
112.93 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrol-4-ylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h3,6-8H,1-2H2 |
InChI-Schlüssel |
BKJHFPPUPHTSGH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CNCC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


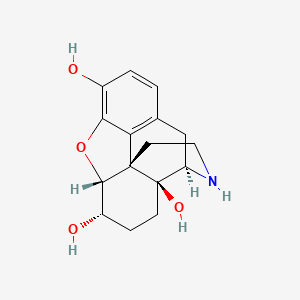
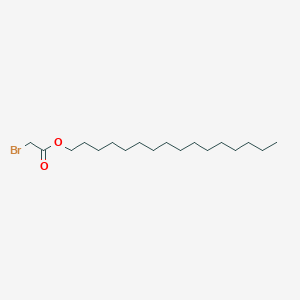
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)
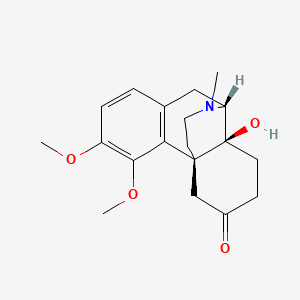



![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
